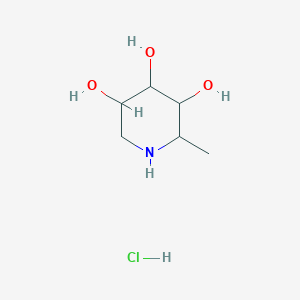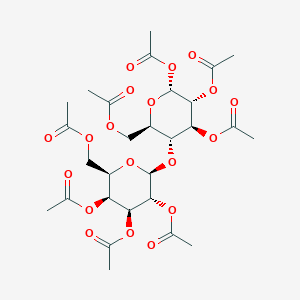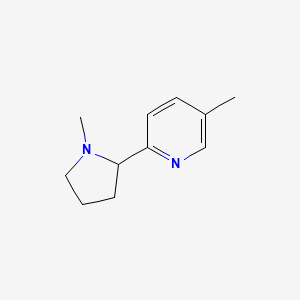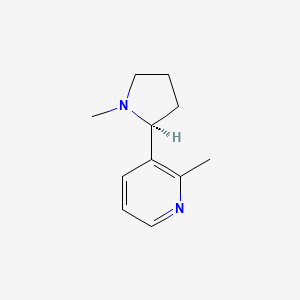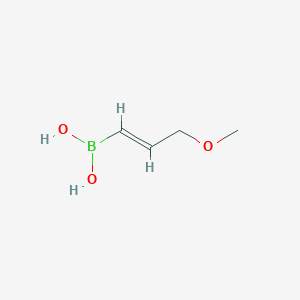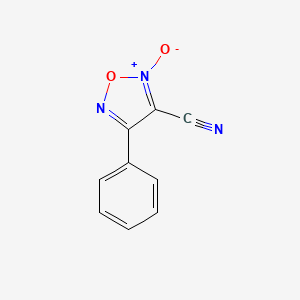
4-Phenyl-3-furoxancarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ML002” is a cytosporone derivative isolated from the mangrove-derived fungus Dothiorella sp. ML002. This compound has garnered attention due to its significant antifungal and antibacterial activities, particularly against Candida albicans .
Mechanism of Action
Target of Action
The primary target of 4-Phenyl-3-furoxancarbonitrile is the soluble guanylate cyclase (sGC) . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation .
Mode of Action
This compound acts as a nitric oxide (NO) donor . It releases nitric oxide with the aid of thiol cofactors, even synthetic exogenous compounds such as thiophenol . The released NO then activates sGC, leading to an increase in the production of cyclic guanosine monophosphate (cGMP), a key secondary messenger .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels affect various biochemical pathways. The most notable is the NO-cGMP signaling pathway , which leads to vasodilation and inhibition of platelet aggregation . This can have significant effects on blood flow and clotting, potentially impacting conditions like hypertension and thrombosis.
Pharmacokinetics
Its solubility in ethanol suggests that it may be well-absorbed in the body
Result of Action
The activation of sGC by this compound leads to vasodilation and inhibition of platelet aggregation . These effects can have significant impacts at the molecular and cellular levels, potentially improving blood flow and reducing the risk of clot formation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of thiol-containing cofactors is necessary for it to release NO . Additionally, its stability may be affected by storage conditions, as it is recommended to be stored at 2-8°C
Biochemical Analysis
Biochemical Properties
4-Phenyl-3-furoxancarbonitrile is a nitric oxide donor, mediated by thiol-containing cofactors, even synthetic exogenous compounds such as thiophenol . It is an activator of rat lung soluble guanylyl cyclase . It also acts as a platelet aggregation inhibitor .
Cellular Effects
The cellular effects of this compound are primarily due to its role as a nitric oxide donor. Nitric oxide plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound affords nitric oxide under the action of thiol cofactors . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ML002 involves the fermentation of the mangrove-derived fungus Dothiorella sp. The fermentation broth is extracted with ethyl acetate, and the extract is subjected to various chromatographic techniques to isolate the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for ML002. The compound is primarily obtained through laboratory-scale fermentation and extraction processes .
Chemical Reactions Analysis
Types of Reactions: ML002 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of ML002.
Substitution: Substitution reactions can introduce different functional groups into the ML002 molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of ML002, each with potentially different biological activities .
Scientific Research Applications
ML002 has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of cytosporone derivatives.
Biology: Investigated for its antifungal and antibacterial properties, particularly against Candida albicans.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Potential use in developing antifungal and antibacterial agents for various industrial applications
Comparison with Similar Compounds
Dothiorelone E: Another cytosporone derivative isolated from the same fungus, with similar antifungal properties.
Dothiorelone P: A new cytosporone derivative with a similar structure and biological activity.
Uniqueness: ML002 is unique due to its specific molecular structure and the particular pathways it targets in microorganisms. Its significant inhibitory activity against Candida albicans sets it apart from other similar compounds .
Properties
IUPAC Name |
2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-6-8-9(11-14-12(8)13)7-4-2-1-3-5-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYJGTWUVVVOFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NO[N+](=C2C#N)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action for 4-Phenyl-3-furoxancarbonitrile?
A1: this compound acts as a nitric oxide (NO) donor in the presence of thiol cofactors. [] This NO release mechanism differentiates it from direct NO donors like S-nitrosoglutathione. Research suggests that thiols like thiophenol react with this compound, leading to the formation of phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole. [] The precise mechanism underlying this reaction and the subsequent NO release requires further investigation.
Q2: What are the documented biological effects of this compound?
A2: Studies demonstrate that this compound exhibits several notable biological activities:
- Vasodilation: It effectively relaxes precontracted rat thoracic aorta strips, suggesting its potential as a vasodilator. []
- Platelet Aggregation Inhibition: It acts as a potent inhibitor of platelet aggregation. []
- Soluble Guanylate Cyclase Activation: It efficiently activates soluble guanylate cyclase in rat lungs, hinting at its potential involvement in cGMP-mediated pathways. []
- Retinal Function Recovery: While less pronounced than the direct NO donor S-nitrosoglutathione, this compound shows promise in enhancing the recovery of retinal function after ischemic injury, likely through its NO-releasing properties. []
Q3: How does the efficacy of this compound as an NO donor compare to other NO-donating compounds?
A3: Research comparing this compound to S-nitrosoglutathione (GSNO) in a model of retinal ischemia-reperfusion injury revealed that while both compounds aided in b-wave recovery, GSNO displayed a more potent effect. [] This suggests that direct NO donors like GSNO might have superior efficacy compared to this compound, which relies on thiol-mediated NO release.
Q4: Are there any known structural analogs of this compound with similar biological activity?
A4: A trimeric derivative of the furoxan system, formed through a potential dimerization of the intermediate this compound oxide, has been synthesized and found to possess significant vasodilatory and platelet antiaggregatory activity. [] This finding underscores the potential of exploring structural modifications within the furoxan class for enhanced biological activity and paves the way for future structure-activity relationship (SAR) studies.
Q5: What research tools have been utilized to study the biological activity of this compound?
A5: Researchers have employed a range of techniques to investigate the effects of this compound:
- Organ bath studies: Used to assess its vasodilatory effects on isolated rat thoracic aorta. []
- Platelet aggregation assays: Utilized to determine its potency as an inhibitor of platelet aggregation. []
- Electroretinography: Employed to evaluate its impact on retinal function recovery following ischemic injury in animal models. []
- High-content screening (HCS) assays: this compound was identified as a potential inhibitor of glucocorticoid receptor (GR) nuclear translocation in a cell-based HCS assay. [] This suggests its potential to modulate intracellular trafficking pathways, although the specific mechanisms require further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
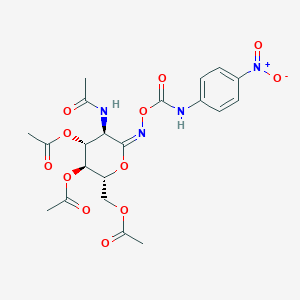
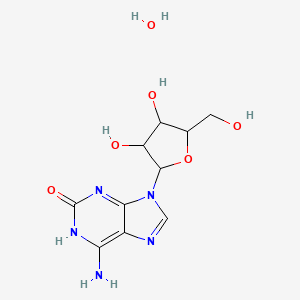
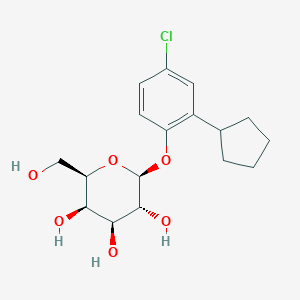
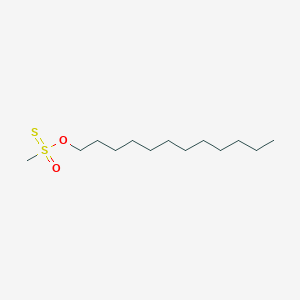

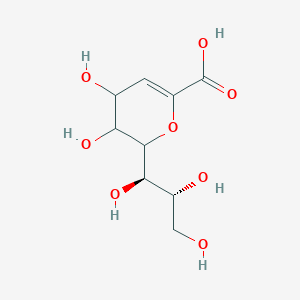
![4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139671.png)
